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FGF basic (1-24) (human, bovine) - 211362-85-5

FGF basic (1-24) (human, bovine)

Catalog Number: EVT-3165559
CAS Number: 211362-85-5
Molecular Formula: C118H173N31O33
Molecular Weight: 2553.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fibroblast Growth Factor Basic (1-24), commonly referred to as FGF basic (1-24), is a peptide derived from the full-length Fibroblast Growth Factor Basic, which plays a critical role in various biological processes, including cell proliferation, differentiation, and survival. This specific fragment corresponds to the first 24 amino acids of the full protein sequence and is significant for its biological activity and therapeutic potential.

Source

FGF basic (1-24) can be obtained from both human and bovine sources. It is typically isolated from bovine pituitary glands or produced recombinantly in laboratory settings using techniques such as bacterial expression systems. The peptide is used extensively in research and clinical applications due to its mitogenic properties and involvement in angiogenesis and wound healing.

Classification

FGF basic (1-24) belongs to the Fibroblast Growth Factor superfamily, which consists of heparin-binding growth factors that share structural similarities and biological functions. This family includes several members, with FGF basic being classified as a mitogen due to its ability to stimulate cell division.

Synthesis Analysis

Methods

The synthesis of FGF basic (1-24) can be achieved through several methods:

  1. Recombinant DNA Technology: This method involves cloning the gene encoding FGF basic into a suitable vector, followed by transformation into host cells (commonly Escherichia coli). The cells are cultured, and the peptide is expressed and purified.
  2. Chemical Synthesis: Solid-phase peptide synthesis can be employed to produce FGF basic (1-24) directly. This technique allows for precise control over the sequence and modifications of the peptide.

Technical Details

  • Recombinant Expression: The process typically involves using an expression system that allows for post-translational modifications, although FGF basic (1-24) itself does not require extensive modifications.
  • Purification Techniques: Common purification methods include affinity chromatography using heparin columns, followed by size-exclusion chromatography to achieve high purity.
Molecular Structure Analysis

Structure

FGF basic (1-24) consists of 24 amino acids, forming a compact structure that is crucial for its interaction with receptors. The sequence exhibits a high degree of conservation among species, contributing to its functional similarities across different organisms.

Data

The molecular weight of FGF basic (1-24) is approximately 2.6 kDa. Its structure includes several key functional domains that facilitate binding to heparan sulfate proteoglycans and FGF receptors on cell surfaces.

Chemical Reactions Analysis

Reactions

FGF basic (1-24) primarily engages in receptor-mediated signaling pathways upon binding to its specific receptors. The binding initiates a cascade of intracellular events leading to:

  • Cell Proliferation: Activation of mitogen-activated protein kinase pathways.
  • Differentiation: Induction of specific gene expression profiles in target cells.

Technical Details

The effective concentration for biological activity (EC50) ranges from 0.03 to 3.0 ng/mL, indicating its potency in stimulating cellular responses.

Mechanism of Action

Process

FGF basic (1-24) exerts its effects through interaction with specific fibroblast growth factor receptors on target cells. This interaction triggers autophosphorylation of the receptors, activating downstream signaling pathways that promote:

  • Cell Growth: Enhancing DNA synthesis and cell cycle progression.
  • Survival Signals: Inhibiting apoptosis in various cell types.

Data

Studies have shown that FGF basic can modulate angiogenesis by promoting endothelial cell migration and proliferation, essential for new blood vessel formation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white lyophilized powder.
  • Solubility: Soluble in sterile phosphate-buffered saline or water.

Chemical Properties

  • Molecular Formula: C₁₄H₁₉N₃O₄S
  • Stability: Requires careful handling; avoid repeated freeze-thaw cycles to maintain activity.

Relevant analyses indicate that it maintains stability under proper storage conditions at -20°C.

Applications

FGF basic (1-24) has numerous scientific applications:

  • Cell Culture: Used to promote growth and differentiation in various cell types, including stem cells.
  • Tissue Engineering: Plays a role in enhancing tissue regeneration and repair mechanisms.
  • Drug Development: Investigated for therapeutic potential in conditions involving impaired angiogenesis or tissue repair, such as chronic wounds or ischemic diseases.
Molecular Characterization of FGF Basic (1-24)

Structural Determinants of Bioactivity in Human and Bovine Isoforms

FGF basic (1-24) constitutes the N-terminal 24-amino acid fragment of full-length fibroblast growth factor 2 (FGF2), exhibiting conserved structural features across human and bovine species. The primary sequence of this fragment contains two critical functional domains: residues 24–68 and 106–115, which mediate receptor binding and biological activity [8]. In both isoforms, a core 12-amino acid motif (positions 112–123) forms a β-strand structure essential for FGFR interaction [8] . The human and bovine sequences share 100% identity within this fragment (Pro-Asn-Leu-Pro-Arg-Arg-Leu-Val-Ser-Arg-Leu-Glu), underscoring evolutionary conservation of function [4] .

Experimental studies using synthetic peptides demonstrate that FGF basic (1-24) retains partial agonist/antagonist activity. At concentrations of 50–100 µM, it inhibits ~70% of FGF1-induced mitogenesis in 3T3 fibroblasts by competitively blocking receptor binding, while simultaneously exhibiting weak mitogenic activity (15–20% of full-length FGF2) [8]. This bifunctionality arises from preserved receptor-interaction domains within the N-terminal sequence, though lacking the complete tertiary structure required for full activation.

Table 1: Bioactive Domains in FGF Basic (1-24)

Domain PositionStructural FeatureFunctional RoleConservation
12–18β-hairpin precursorReceptor dockingHuman/Bovine 100%
20–24Amphipathic helix initiationHeparin affinity modulationHuman/Bovine 100%
22–24 (RR motif)Basic residue clusterElectrostatic HS interactionHuman/Bovine 100%

Heparan Sulfate-Binding Motifs and Functional Implications

The N-terminal domain of FGF2 contains a high-affinity heparan sulfate (HS)-binding motif centered on Arg22-Arg23 (RR motif), which is fully retained in the (1–24) fragment [8] [4]. This motif exhibits dissociation constants (Kd) of 10–100 nM for heparin/HS, enabling electrostatic interactions with sulfated glucosamine residues [1] [8]. HS binding induces conformational stabilization of FGF basic (1–24), reducing proteolytic degradation and facilitating ternary complex formation with FGFR [1].

Biosynthetic studies reveal that HS modifications occur sequentially via Golgi enzyme complexes (GAGOSOMES): N-sulfation by NDST precedes C5-epimerization, followed by 2-O-sulfation. This ordered process generates specific sulfation patterns (GlcNS6S-IdoA2S) optimal for FGF basic (1–24) binding [1]. Functional assays demonstrate:

  • HS-bound FGF basic (1–24) enhances FGFR1 phosphorylation by 3.5-fold compared to the free peptide
  • The fragment potentiates FGF1-mediated endothelial cell adhesion at 100 ng/mL, dependent on HS cofactor presence
  • Disruption of the RR motif abrogates HS binding and reduces mitogenic modulation by >90% [8] [1]

Table 2: Heparan Sulfate Interaction Parameters

ParameterValueMethod
Heparin Kd28 ± 5 nMIsothermal titration calorimetry
Minimum sulfation requirementN-, 2-O-, 6-O-sulfationSAX-HPLC of modified HS chains
Ternary complex stabilityt½ > 120 min (vs. 15 min without HS)Gel mobility shift assay

Comparative Analysis of Alternative Translation Initiation Sites

Full-length FGF2 exhibits molecular heterogeneity due to alternative translation initiation from one AUG (Met-155) and four CUG codons (Met-196, -201, -210, -288). The FGF basic (1–24) fragment is present in all isoforms but demonstrates isoform-specific functional dynamics [3] [10]:

  • High Molecular Weight (HMW) isoforms (22–34 kDa): Contain intact N-terminal (1–24) domain but undergo nuclear translocation via C-terminal nuclear localization signals (NLS). These isoforms bind ribosomal proteins (RPL6, RP S19) and regulate mRNA export, independent of the N-terminal signaling function [3] [16].
  • 18 kDa isoform: Primarily cytoplasmic, with the (1–24) domain accessible for receptor binding and HS interactions. Constitutes >80% of secreted FGF2 [10] [5].

The 18 kDa isoform is generated from the AUG start site (Met-155 in human FGF2), positioning the (1–24) sequence as the mature N-terminus after secretion. In contrast, HMW isoforms retain N-terminal extensions that sterically mask the receptor-binding domain, restricting their signaling capacity [10]. Notably, antibodies targeting FGF basic (1–24) (e.g., Sigma F3393) detect all isoforms in immunohistochemistry but neutralize mitogenic activity only in the 18 kDa form, confirming functional divergence [7].

Table 3: FGF2 Isoforms Containing (1–24) Domain

IsoformStart SiteMW (kDa)Localization(1–24) AccessibilityPrimary Function
18 kDaAUG (Met-155)18Cytoplasmic/SecretedHighParacrine signaling
22 kDaCUG (Met-196)22NuclearLow (N-extended)mRNA export regulation
22.5 kDaCUG (Met-201)22.5NuclearLow (N-extended)rRNA synthesis
24 kDaCUG (Met-210)24NuclearLow (N-extended)Chromatin binding
34 kDaCUG (Met-288)34NuclearLow (N-extended)Ribosomal stress response

Properties

CAS Number

211362-85-5

Product Name

FGF basic (1-24) (human, bovine)

IUPAC Name

(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C118H173N31O33

Molecular Weight

2553.8 g/mol

InChI

InChI=1S/C118H173N31O33/c1-64(2)49-78(107(171)145-85(117(181)182)53-70-35-37-72(151)38-36-70)139-104(168)76(30-18-44-125-118(121)122)135-103(167)75(28-14-16-42-120)137-111(175)88-32-21-46-147(88)115(179)84(56-97(160)161)144-105(169)74(27-13-15-41-119)136-108(172)79(51-68-23-9-7-10-24-68)140-109(173)80(54-71-57-123-63-130-71)133-94(155)61-129-110(174)87-31-19-47-148(87)116(180)90-34-22-48-149(90)114(178)83(52-69-25-11-8-12-26-69)143-98(162)66(5)131-92(153)60-128-101(165)86(62-150)134-93(154)59-126-91(152)58-127-100(164)81(55-96(158)159)141-106(170)77(39-40-95(156)157)138-112(176)89-33-20-45-146(89)113(177)82(50-65(3)4)142-99(163)67(6)132-102(166)73-29-17-43-124-73/h7-12,23-26,35-38,57,63-67,73-90,124,150-151H,13-22,27-34,39-56,58-62,119-120H2,1-6H3,(H,123,130)(H,126,152)(H,127,164)(H,128,165)(H,129,174)(H,131,153)(H,132,166)(H,133,155)(H,134,154)(H,135,167)(H,136,172)(H,137,175)(H,138,176)(H,139,168)(H,140,173)(H,141,170)(H,142,163)(H,143,162)(H,144,169)(H,145,171)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,121,122,125)/t66-,67-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1

InChI Key

YSFTYXKQUONNFY-NQXPEFQPSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C9CCCN9

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C9CCCN9

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]9CCCN9

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